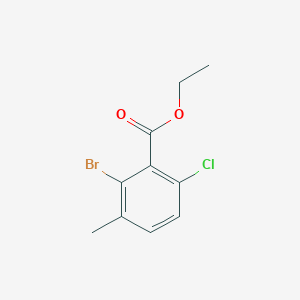

Ethyl 2-bromo-6-chloro-3-methylbenzoate

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic scaffolds are fundamental components in modern synthetic chemistry, primarily due to the versatile reactivity of the carbon-halogen bond. Halogen atoms, such as bromine and chlorine, can act as excellent leaving groups in nucleophilic substitution reactions and are crucial participants in a multitude of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This capability allows for the straightforward construction of complex carbon-carbon and carbon-heteroatom bonds.

Furthermore, halogens exert significant electronic effects on the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic attack. Their electron-withdrawing nature deactivates the ring, providing regiochemical control in subsequent functionalization steps. These properties make halogenated aromatic compounds indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of Benzoate (B1203000) Ester Derivatives in Advanced Chemical Research

Benzoate ester derivatives are widely utilized in advanced chemical research for several reasons. The ester group is relatively stable under various reaction conditions, making it an effective protecting group for carboxylic acids. byjus.com It can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions when needed.

Beyond its role as a protecting group, the ester moiety can be transformed into a wide range of other functional groups. For instance, it can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. The carbonyl group of the ester also influences the electronic properties of the benzene (B151609) ring, acting as a meta-directing deactivator in electrophilic aromatic substitution reactions. This electronic influence is crucial for controlling the regioselectivity of synthetic routes.

Structural Context of Ethyl 2-bromo-6-chloro-3-methylbenzoate within Contemporary Organic Chemistry

This compound is a polysubstituted aromatic compound whose structure is a prime example of strategic functionalization. The molecule features a central benzene ring adorned with five different substituents: an ethyl ester, a bromine atom, a chlorine atom, a methyl group, and a hydrogen atom.

The arrangement of these groups creates a distinct steric and electronic environment. The ortho-positioning of the bromine and chlorine atoms relative to the ethyl ester group introduces significant steric hindrance around the carbonyl center. This steric crowding can influence the compound's reactivity, potentially slowing down reactions that involve direct attack at the ester, such as hydrolysis. Electronically, both bromine and chlorine are electron-withdrawing groups that decrease the electron density of the aromatic ring. The methyl group, in contrast, is a weak electron-donating group. This combination of substituents makes the molecule a versatile intermediate for further chemical modifications, particularly in metal-catalyzed cross-coupling reactions where the bromo and chloro groups can be selectively functionalized.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrClO₂ |

| Molecular Weight | 277.54 g/mol |

| IUPAC Name | This compound |

| Substituents | Bromo (C2), Chloro (C6), Methyl (C3), Ethyl Ester (C1) |

Research Gaps and Opportunities Pertaining to Polyhalogenated Alkyl Benzoates

While halogenated benzoates are well-established in synthesis, specific research into polyhalogenated and sterically hindered derivatives like this compound remains an area ripe for exploration. A significant opportunity lies in developing novel catalytic systems that can achieve selective functionalization at one of the halogen positions (e.g., C-Br vs. C-Cl), which is a challenging yet highly desirable transformation.

Further research is needed to fully elucidate the reaction kinetics and mechanisms involving such sterically congested substrates. Understanding how the steric and electronic environment dictates reactivity could lead to the design of more efficient and selective synthetic methods. Moreover, the synthesis and biological evaluation of novel compounds derived from this scaffold are underexplored. Given the prevalence of halogenated aromatics in bioactive molecules, derivatives of this compound could serve as precursors to new therapeutic agents or agrochemicals, representing a significant opportunity for future research endeavors.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 2-bromo-6-chloro-3-methylbenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 |

InChI Key |

YMUSHYXPUPLYSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromo 6 Chloro 3 Methylbenzoate

Precursor Synthesis Strategies for Halogenated Toluene (B28343) and Benzoic Acid Intermediates

The creation of the core aromatic structure of Ethyl 2-bromo-6-chloro-3-methylbenzoate requires precise control over the introduction of substituents onto a toluene or benzoic acid backbone. The directing effects of the existing groups on the aromatic ring govern the position of incoming electrophiles, making the sequence of reactions paramount.

Regioselective Halogenation of Aromatic Substrates

Regioselective halogenation is a cornerstone of synthesizing highly substituted aromatic compounds. The choice of halogenating agent, catalyst, and reaction conditions allows for the targeted placement of bromine and chlorine atoms on the aromatic nucleus.

The synthesis of a 3-bromo-2-chloro-6-methyltoluene structure requires the selective bromination of a pre-existing 2-chloro-6-methyltoluene or a related analogue. The directing effects of the methyl group (ortho-, para-directing and activating) and the chlorine atom (ortho-, para-directing and deactivating) must be carefully considered. The primary challenge is to introduce the bromine atom at the C-3 position, which is ortho to both the chlorine and methyl groups.

Electrophilic aromatic bromination is the most common method for this transformation. mdpi.com Reagents such as N-bromosuccinimide (NBS) are often employed, sometimes in conjunction with a catalyst, to achieve high regioselectivity. mdpi.comnih.gov The reaction conditions, including solvent and temperature, play a crucial role in directing the substitution. For instance, carrying out the reaction at low temperatures can enhance selectivity by minimizing the formation of undesired isomers. mdpi.com

Flavin-dependent halogenase enzymes have also been investigated for their ability to perform highly specific and regioselective halogenation reactions on aromatic substrates. nih.gov These biocatalysts can offer unparalleled selectivity, brominating specific positions on complex molecules that are challenging to achieve through traditional chemical methods. nih.gov

Below is a table summarizing various bromination protocols applicable to substituted aromatic compounds.

| Reagent/Catalyst | Substrate Type | Key Conditions | Regioselectivity | Yield (%) |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | Acetonitrile (B52724), 0 °C | High for specific isomers | 92% |

| NBS / Silica gel | Substituted phenols | Dichloromethane, rt | High para-selectivity | ~80-95% |

| Tetraalkylammonium tribromides | Phenols | Dichloromethane, rt | High para-selectivity | ~90% |

| Tryptophan Halogenase (Thal) | Tryptoline | Enzymatic, aq. buffer | High (85% at C6) | N/A |

This table presents generalized data from various sources to illustrate common outcomes of regioselective bromination reactions.

The introduction of a chlorine atom at a specific position on a substituted toluene ring is achieved through electrophilic aromatic substitution. The position of chlorination is dictated by the electronic nature of the substituents already present on the ring.

For ortho-substituted toluenes, such as 2-methylphenol or 2-aminotoluene, the activating group directs the incoming electrophile (chloronium ion) primarily to the para position, with some ortho substitution also occurring. The nuclear chlorination of ortho-xylene, for example, typically produces a mixture of 4-chloro- and 3-chloro-isomers. google.com The ratio of these isomers can be influenced by the choice of catalyst system. google.com The use of specific Lewis acids like SbCl₃ in combination with co-catalysts such as chlorine-substituted 2,8-dimethylphenoxathiin can significantly enhance the proportion of the desired 4-chloro isomer. google.com

For meta-substituted toluenes, the directing effects of the two groups can either reinforce or oppose each other. For instance, in 3-methylaniline, both the methyl and amino groups are ortho-, para-directing, leading to chlorination at positions 2, 4, and 6. In contrast, for substrates where meta-chlorination is desired, specialized catalytic systems, such as those involving palladium catalysis with a norbornene mediator, have been developed. nih.gov

Standard conditions for ring chlorination involve gaseous chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or antimony(III) chloride (SbCl₃) at low temperatures. stackexchange.comgoogle.com It is critical to distinguish these conditions from those of side-chain chlorination, which occurs via a radical mechanism under UV irradiation or at high temperatures. stackexchange.com

| Substrate | Reagent/Catalyst | Conditions | Major Product(s) |

| Toluene | Cl₂ / FeCl₃ | Low temperature | ortho- and para-chlorotoluene |

| ortho-Xylene | Cl₂ / SbCl₃ & Co-catalyst | 0-20 °C | 4-chloro- and 3-chloro-1,2-dimethylbenzene |

| Aniline Derivatives | N-Chlorosuccinimide | Acetonitrile | ortho- and para-chloroanilines |

| Phenol Derivatives | Pd(OAc)₂ / Ligand / Norbornene | 1,2-Dichloroethane, 100 °C | meta-chlorophenols |

This table illustrates typical outcomes for the chlorination of various substituted aromatic rings.

Methyl Group Oxidation to Carboxylic Acid Functionality

The conversion of a methyl group on the halogenated toluene precursor to a carboxylic acid is a critical step in synthesizing the target benzoic acid intermediate. This oxidation must be robust enough to transform the alkyl side chain while being selective enough to leave the halogen substituents and the aromatic ring intact.

The oxidation of methyl-substituted halobenzenes to the corresponding benzoic acids is a common transformation in organic synthesis. Strong oxidizing agents are typically required to cleave the strong C-H bonds of the methyl group. Potassium permanganate (B83412) (KMnO₄) in an aqueous alkaline solution followed by acidification is a classic and effective method for this purpose. ncert.nic.in Similarly, chromic acid, generated in situ from sodium dichromate and sulfuric acid, can also be used.

These powerful oxidants are generally effective for converting primary alkyl chains on an aromatic ring to a carboxylic acid, regardless of the chain length. The reaction proceeds through a benzylic radical intermediate, which is stabilized by the aromatic ring. The halogen substituents are generally resistant to these oxidizing conditions, making this a viable strategy for preparing halogenated benzoic acids.

Recent advancements have focused on developing greener and more selective catalytic methods. Systems using molecular oxygen as the terminal oxidant in the presence of transition metal catalysts (e.g., cobalt or manganese) have been explored for the liquid-phase oxidation of toluenes. mdpi.commdpi.com These methods often operate under milder conditions and reduce the generation of stoichiometric waste. mdpi.com

| Oxidizing Agent | Substrate | Conditions | Product | Yield (%) |

| KMnO₄ / H₂O, NaOH | p-Chlorotoluene | Reflux, then H₃O⁺ | p-Chlorobenzoic acid | High |

| Na₂Cr₂O₇ / H₂SO₄ | o-Bromotoluene | Heat | o-Bromobenzoic acid | Good |

| O₂ / Co(II)-catalyst | Toluene | Solvent-free, 100-150 °C | Benzoic acid / Benzaldehyde | Variable |

| tert-Butyl hydroperoxide | Methyl aromatics | Microwave, water | Carboxylic acids | Good |

This table summarizes common methods for the oxidation of methyl-substituted halobenzenes.

Achieving selective oxidation of a methyl group to a carboxylic acid in a molecule with multiple functional groups requires careful choice of reagents and conditions. The primary goal is to maximize the yield of the desired benzoic acid derivative while minimizing side reactions, such as further oxidation of the aromatic ring or reaction with other sensitive functional groups.

While strong oxidants like permanganate are effective, they can sometimes lead to degradation of the aromatic ring, especially in electron-rich systems. In such cases, multi-step procedures might be employed. For example, the methyl group can first be halogenated under radical conditions to form a trichloromethyl group (-CCl₃), which can then be hydrolyzed to the carboxylic acid.

Catalytic systems offer a higher degree of selectivity. For instance, manganese complexes have been developed that can chemoselectively oxidize methylene (B1212753) C-H bonds in the presence of oxidatively labile aromatic functionalities. nih.gov Electrochemical methods also provide a high level of control, allowing for the site-selective oxidation of methylarenes to aldehydes or their acetal derivatives, which can then be further oxidized to the carboxylic acid if needed. nih.gov The selectivity in these electrochemical systems can be governed by the electronic properties of the aromatic ring. nih.gov The use of selenium dioxide in the presence of tert-butyl hydroperoxide has also been shown to improve the oxidation of active methyl groups on N-heteroaromatic compounds to the corresponding aldehydes or carboxylic acids under mild conditions. semanticscholar.org

Diazotization and Halogen Exchange Reactions for Aromatic Substitution

A critical step in the synthesis of halogenated aromatic compounds is the introduction of bromine and chlorine atoms at specific positions on the benzene (B151609) ring. Diazotization of an appropriately substituted aniline (aminobenzene) followed by a Sandmeyer or related reaction is a powerful method for achieving this. youtube.com

Aryl diazonium salts, formed by the reaction of a primary aromatic amine with nitrous acid, are versatile intermediates. coconote.appyoutube.com These salts are relatively stable at low temperatures and can undergo substitution with various nucleophiles, including halides. coconote.appyoutube.com For instance, the synthesis of a bromo-chloro-substituted benzoic acid can be achieved by starting with a corresponding amino-substituted benzoic acid derivative. This precursor undergoes diazotization, followed by sequential or concurrent introduction of the bromo and chloro substituents using copper(I) halides.

Esterification Protocols for Benzoic Acid Derivatives

Once the desired 2-bromo-6-chloro-3-methylbenzoic acid is obtained, the next crucial step is the formation of the ethyl ester. Several esterification methods are available for this transformation.

Fischer Esterification and its Variants for Ethyl Benzoate (B1203000) Formation

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. study.comyoutube.com The reaction of 2-bromo-6-chloro-3-methylbenzoic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid, yields this compound. quora.comscribd.com This equilibrium-driven reaction can be pushed towards the product by using a large excess of the alcohol or by removing water as it is formed. tcu.edu Microwave-assisted Fischer esterification has also been shown to improve reaction times and yields for substituted benzoic acids. researchgate.netresearchgate.net

| Reactants | Catalyst | Conditions | Yield |

| Benzoic Acid, Ethanol | Sulfuric Acid | Reflux | 78% researchgate.net |

| Benzoic Acid, Ethanol | Sulfuric Acid | Microwave, Sealed Vessel | Good researchgate.netresearchgate.net |

| Benzoic Acid, Ethanol | Expandable Graphite | Microwave, 85°C | 80.1% cibtech.org |

Transesterification Approaches to this compound

Transesterification offers an alternative route to the desired ethyl ester. This process involves the reaction of a different ester of 2-bromo-6-chloro-3-methylbenzoic acid, such as the methyl ester, with ethanol in the presence of an acid or base catalyst. While less direct if starting from the carboxylic acid, it can be an efficient method if a different ester is more readily available. The optimal temperature for transesterification is often around 60°C. unusida.ac.id

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature Control

The efficiency of esterification reactions is highly dependent on several factors. angolaonline.net The choice of catalyst is critical; while sulfuric acid is common, other catalysts like tosic acid or solid acid catalysts can also be employed. scribd.comresearchgate.net Solvent selection and temperature control are also paramount. For Fischer esterification, using ethanol as both reactant and solvent is typical. quora.com The reaction temperature is often at the reflux point of the alcohol. scribd.com In some cases, azeotropic removal of water using a Dean-Stark apparatus can significantly improve the yield. tcu.edu Studies have shown that parameters such as the alcohol-to-acid ratio and temperature have a major influence on the reaction conversion. angolaonline.net

| Parameter | Effect on Esterification |

| Temperature | Increased temperature generally increases reaction rate. angolaonline.net |

| Catalyst Concentration | Higher concentration can increase rate but may lead to side reactions. angolaonline.net |

| Alcohol/Acid Ratio | A higher ratio of alcohol can shift the equilibrium towards the product. angolaonline.net |

| Water Content | Removal of water drives the reaction to completion. angolaonline.net |

Multi-Step Synthetic Sequences from Basic Aromatic Precursors

The synthesis of a polysubstituted benzene derivative like this compound requires a carefully planned multi-step sequence starting from simpler aromatic precursors. The order of reactions is crucial to ensure the correct regiochemistry of the final product.

Convergent and Divergent Synthetic Strategies

A synthetic plan can follow either a convergent or a divergent strategy. In a convergent synthesis , different fragments of the molecule are prepared separately and then combined in the later stages. For this compound, this could involve synthesizing the halogenated aromatic ring and then attaching the ester group.

Evaluation of Overall Yields and Step Economy in Synthesis

For instance, the synthesis of substituted benzoic acids, such as 3-bromo-2-methylbenzoic acid, through methods like lithiation followed by carboxylation with dry ice has been reported with yields in the range of 60-70%. chemicalbook.com The subsequent esterification of a carboxylic acid to its ethyl ester, typically via Fischer esterification, is a well-established reaction. Fischer esterification is an equilibrium-driven process where the reaction between a carboxylic acid and an alcohol is catalyzed by a strong acid. nrochemistry.com The yield of this step can be optimized by using an excess of the alcohol or by removing water as it is formed, often achieving yields of 80-95%.

| Step | Reaction | Typical Yield Range (%) |

| 1 | Formation of 2-bromo-6-chloro-3-methylbenzoic acid | 60 - 70 |

| 2 | Fischer Esterification to this compound | 80 - 95 |

| Overall | Combined Synthesis | 48 - 66.5 |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the intermediate, 2-bromo-6-chloro-3-methylbenzoic acid, and the final product, this compound, are critical for obtaining a compound of high purity.

For the carboxylic acid intermediate, a common purification method is acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate, to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove any neutral impurities, and subsequently acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

The final ethyl ester product is typically a neutral compound and can be purified using techniques such as column chromatography or distillation. After the esterification reaction, the reaction mixture is often quenched with water and extracted with an organic solvent. The organic layer is then washed with a mild base to remove any unreacted carboxylic acid and then with brine. After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure. The resulting crude ester can be purified by silica gel column chromatography, eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). For larger scale preparations, distillation under reduced pressure can be an effective method for purification.

Green Chemistry Considerations in the Synthesis of Halogenated Benzoates

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgrsc.org These principles are highly relevant to the synthesis of halogenated benzoates.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The Fischer esterification step in the synthesis of this compound has a relatively high atom economy. The only byproduct is water. nrochemistry.com

Calculation of Atom Economy for Fischer Esterification:

Reactants: 2-bromo-6-chloro-3-methylbenzoic acid (C₈H₆BrClO₂) + Ethanol (C₂H₅OH)

Product: this compound (C₁₀H₁₀BrClO₂) + Water (H₂O)

The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

While the esterification step is atom-economical, the preceding step to synthesize the substituted benzoic acid may have a lower atom economy depending on the specific reagents used. For example, reactions involving stoichiometric amounts of organometallic reagents and protecting groups can generate significant waste.

Solvent Selection and Waste Minimization in Preparation Routes

The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. whiterose.ac.ukscribd.comnih.govacs.org In the synthesis of halogenated benzoates, traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane) or aromatic hydrocarbons (e.g., toluene) are often used. However, these solvents are associated with environmental and health concerns.

Green solvent selection guides recommend replacing hazardous solvents with more environmentally benign alternatives. whiterose.ac.ukscribd.com For the synthesis of this compound, greener solvent choices could include:

Esterification: In some cases, using an excess of the alcohol reactant (ethanol) can serve as both a reactant and a solvent, minimizing the need for an additional solvent. Solvent-free esterification reactions using solid acid catalysts are also a greener alternative.

Work-up and Purification: Replacing chlorinated solvents like dichloromethane with less toxic alternatives such as ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) for extraction and chromatography is a key green chemistry practice.

Waste minimization can be achieved by:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste. For example, using a catalytic amount of a strong acid in Fischer esterification is preferable to using a large excess.

Recycling: Where possible, solvents and catalysts should be recycled.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize byproduct formation is essential for waste reduction.

By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Transformation of Ethyl 2 Bromo 6 Chloro 3 Methylbenzoate

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for halogenated benzoates, typically facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com However, no specific studies detailing these reactions on Ethyl 2-bromo-6-chloro-3-methylbenzoate were identified.

Displacement of Bromine and Chlorine by Various Nucleophiles

There is no available experimental data documenting the displacement of the bromine or chlorine atoms on this compound by nucleophiles such as amines, alkoxides, or thiols. For related isomers, studies indicate that such substitutions are possible, but the specific conditions and outcomes are highly dependent on the substitution pattern.

Regioselectivity and Stereoselectivity in Nucleophilic Aromatic Substitution

The regioselectivity of SNAr reactions is dictated by the relative stability of the potential intermediates, which is influenced by the electronic effects (inductive and resonance) of the substituents. stackexchange.com The chlorine at position 6 and the ester group at position 1 would activate the ring towards nucleophilic attack. However, without experimental or computational studies for this compound, any discussion on whether the bromine at position 2 or the chlorine at position 6 would be preferentially substituted remains purely speculative. nih.gov There is no information regarding the stereoselectivity of these potential reactions.

Mechanistic Investigations of Substitution Pathways

Mechanistic investigations into the nucleophilic substitution pathways for this specific compound are absent from the available literature. SNAr reactions can proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex or, in some cases, a concerted mechanism. libretexts.orgnih.gov Determining the operative mechanism for this compound would require dedicated kinetic and computational studies, which have not been published.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with aryl halides. nih.gov The differential reactivity of C-Br and C-Cl bonds is often exploited in these transformations, with the C-Br bond typically being more reactive.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While Suzuki, Heck, and Sonogashira reactions are commonly employed for functionalizing aryl halides, no specific examples or protocols using this compound as a substrate have been found. organic-chemistry.org The significant steric hindrance from the two ortho substituents (bromo and chloro) relative to the ester group would likely necessitate carefully optimized conditions, such as the use of bulky phosphine (B1218219) ligands, to achieve successful coupling.

Coupling with Organoboronic Acids and Other Organometallic Reagents

Specific studies on the Suzuki coupling (using organoboronic acids) or other cross-coupling reactions (e.g., Stille with organostannanes, Negishi with organozinc reagents) of this compound are not available. Research on analogous compounds suggests that selective coupling at the more reactive C-Br bond is generally feasible, but this has not been experimentally verified for the title compound.

Ligand and Catalyst Optimization for Efficient Coupling

The efficiency of metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, involving this compound is highly dependent on the careful selection and optimization of both the metal catalyst and the associated ligands. The steric and electronic properties of the substrate—specifically the bulky ortho-substituents (bromo and methyl groups) flanking the chloro substituent and the ester group—present significant challenges that necessitate tailored catalytic systems.

The bromine atom at the 2-position is generally more reactive than the chlorine atom at the 6-position in typical palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. However, the steric hindrance from the adjacent ethyl ester and methyl groups can impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Key optimization parameters include the choice of palladium precursor, the ligand-to-metal ratio, the base, and the solvent. For sterically demanding substrates, catalysts that are pre-formed or generated in situ from a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand are often screened to find the optimal conditions.

Below is a table summarizing ligand and catalyst systems commonly employed for challenging cross-coupling reactions of sterically hindered aryl halides, which would be applicable for optimizing reactions with this compound.

| Catalyst/Precursor | Ligand | Typical Substrate Class | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Sterically hindered aryl chlorides and bromides | High activity for C-Cl bond activation, bulky ligand structure overcomes steric hindrance. |

| Pd₂(dba)₃ | XPhos | Aryl halides with ortho-substituents | Promotes efficient oxidative addition and reductive elimination. |

| Pd(PPh₃)₄ | (Self-ligated) | General aryl bromides and iodides | Commercially available and effective for less demanding substrates. |

| PdCl₂(dppf) | dppf | Aryl bromides and some aryl chlorides | Robust catalyst, often used in Suzuki couplings. researchgate.net |

Other Metal-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond Suzuki and Heck reactions, the halogen substituents on this compound make it a versatile substrate for a variety of other metal-catalyzed cross-coupling reactions to form both carbon-carbon (C-C) and carbon-heteroatom bonds. nih.gov These transformations are fundamental in synthetic organic chemistry for building molecular complexity. researchgate.net

C-C Bond Formations:

Sonogashira Coupling: This palladium-catalyzed reaction would involve coupling the aryl halide (preferentially the C-Br bond) with a terminal alkyne in the presence of a copper(I) co-catalyst. This would introduce an alkynyl substituent at the 2-position, a valuable functional group for further transformations.

Stille Coupling: This reaction uses organotin reagents to form C-C bonds. It is often tolerant of a wide range of functional groups, making it suitable for a multifunctional molecule like this compound.

Negishi Coupling: Employing organozinc reagents, this palladium- or nickel-catalyzed coupling is known for its high reactivity and functional group tolerance.

C-Heteroatom Bond Formations: The formation of bonds between the aromatic ring and heteroatoms such as nitrogen, oxygen, or sulfur is crucial for the synthesis of many pharmaceuticals and agrochemicals. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the aryl halide with primary or secondary amines. Optimization would be required to achieve selective coupling at the C-Br position.

C-O Coupling: Similar to amination, ethers can be formed by coupling the aryl halide with alcohols or phenols, typically using palladium or copper catalysts.

C-S Coupling: Thioethers can be synthesized by reacting the aryl halide with thiols, often under palladium or copper catalysis.

The selective functionalization of the C-Br bond over the more stable C-Cl bond is a key consideration in these reactions. By carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to achieve chemoselective coupling at the more reactive site.

Reactions Involving the Ester Functionality

Hydrolysis and Saponification of the Ethyl Ester

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-chloro-3-methylbenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and an excess of water. The equilibrium is driven towards the products by using a large volume of water.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. Saponification is generally preferred for its high yield and irreversibility.

The resulting 2-bromo-6-chloro-3-methylbenzoic acid is a valuable intermediate, as the carboxylic acid functionality can be used for further derivatization, such as conversion to acid chlorides, amides, or other esters.

Reduction of the Ester Group to Alcohol and Aldehyde Derivatives

The ester functionality can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: The most common method for reducing an ester to a primary alcohol is the use of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. This process converts this compound into (2-bromo-6-chloro-3-methylphenyl)methanol. It is important to note that LiAlH₄ is a very strong reducing agent and may potentially react with the halogen substituents under harsh conditions, although reduction of the ester is the primary expected reaction.

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more reactive towards hydride reagents than esters. This transformation requires the use of a less reactive, sterically hindered reducing agent. A common choice for this purpose is Diisobutylaluminium hydride (DIBAL-H). The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. This selective reduction would yield 2-bromo-6-chloro-3-methylbenzaldehyde.

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temp. | (2-bromo-6-chloro-3-methylphenyl)methanol (Primary Alcohol) |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene (B28343) or CH₂Cl₂, -78 °C | 2-bromo-6-chloro-3-methylbenzaldehyde (Aldehyde) |

| Sodium Borohydride (NaBH₄) / LiCl | Ethanol/THF, reflux | (2-bromo-6-chloro-3-methylphenyl)methanol (Primary Alcohol) |

Trans-esterification for Derivatization

Trans-esterification is a process in which the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is usually used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it is formed.

For example, reacting this compound with an excess of methanol under acidic conditions would result in the formation of Mthis compound. This method provides a straightforward route to a variety of ester derivatives, allowing for the modification of the compound's physical and chemical properties, such as solubility or volatility, without altering the core aromatic structure.

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the directing effects and reactivity impact of the existing substituents.

Directing Effects:

-COOEt (Ethyl Ester): This is a meta-director and a strong deactivating group due to its electron-withdrawing resonance and inductive effects.

-Cl (Chloro) and -Br (Bromo): These are ortho-, para-directors but are also deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect.

-CH₃ (Methyl): This is an ortho-, para-director and a weak activating group due to hyperconjugation and inductive effects.

Regioselectivity: Predicting the position of substitution is complex due to the conflicting directing effects. The available positions for substitution are C4 and C5.

The methyl group directs ortho (to C2 and C4) and para (to C5).

The chloro group directs ortho (to C5) and para (to C3 - occupied).

The bromo group directs ortho (to C3 - occupied) and para (to C5).

The ester group directs meta (to C4).

Considering these effects, the C5 position is directed by both the ortho-directing halogens and the para-directing methyl group. The C4 position is directed by the meta-directing ester and the ortho-directing methyl group. Given the strong deactivation of the ring, any substitution is likely to be sluggish and may result in a mixture of products. However, the C5 position appears to be the most electronically favored site for an incoming electrophile.

Halogenation, Nitration, and Sulfonation in the Presence of Existing Substituents

The aromatic ring of this compound is heavily substituted, which significantly influences its reactivity towards further electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The benzene ring has four substituents: a bromo group, a chloro group, a methyl group, and an ethyl ester group. These groups collectively dictate the electronic density of the aromatic ring and the position of any potential incoming electrophile.

In electrophilic aromatic substitution, the rate of reaction is governed by the interplay of inductive and resonance effects of the substituents. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. The existing substituents on this compound present a complex scenario. The methyl group is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. libretexts.orglibretexts.org Conversely, the bromo and chloro groups are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. youtube.comvedantu.comlatech.edu The ethyl ester group is also a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. latech.edu

The position of further substitution is determined by the directing effects of these groups. The bromo, chloro, and methyl groups are all ortho, para-directors. libretexts.orgyoutube.comchemguide.co.uk The ethyl ester group, being a carbonyl-containing substituent, is a meta-director. latech.edu

Considering the substitution pattern of this compound (substituents at positions 2, 3, and 6), there is only one available position for an incoming electrophile, which is position 5. To determine the feasibility of a reaction at this position, a qualitative analysis of the combined directing effects is necessary.

The directing effects of the present substituents on the available position 5 are as follows:

2-Bromo group: Position 5 is meta to the bromo group.

6-Chloro group: Position 5 is para to the chloro group.

3-Methyl group: Position 5 is also meta to the methyl group.

1-Ethyl carboxylate group: Position 5 is meta to the ester group.

The chloro group at position 6 directs an incoming electrophile to the ortho and para positions. Since position 5 is para to the chloro group, this substituent would favor substitution at this site. However, the bromo and methyl groups, being ortho, para-directors, would not strongly direct an incoming electrophile to the meta position 5. The ethyl ester group, a meta-director, would also favor substitution at position 5.

Directing Effects of Bromo, Chloro, Methyl, and Ester Groups

The directing effects of the substituents on the benzene ring of this compound are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. These effects are a combination of inductive and resonance effects.

Methyl Group: The methyl group is an activating and ortho, para-directing group. libretexts.orglibretexts.orgchemguide.co.uk It donates electron density to the benzene ring primarily through an inductive effect (+I) and also through hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org The stabilization of the carbocation intermediate (arenium ion) is greatest when the electrophile attacks the ortho or para positions, as this allows for a resonance structure where the positive charge is adjacent to the methyl group, leading to a more stable tertiary carbocation. libretexts.orglibretexts.org

Ethyl Ester Group (-COOEt): The ethyl ester group is a deactivating and meta-directing group. latech.edu The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects. This group withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R), significantly deactivating the ring towards electrophilic attack. latech.edu When considering the resonance structures of the intermediate carbocation, the positive charge is placed on the carbon atom adjacent to the ester group in the case of ortho and para attack. This is a highly destabilized arrangement. In contrast, for meta attack, the positive charge is not placed on the carbon bearing the ester group, resulting in a more stable intermediate compared to ortho or para attack. libretexts.org

The following interactive table summarizes the directing effects of the substituents in this compound.

| Substituent | Activating/Deactivating | Directing Effect | Inductive Effect | Resonance Effect |

| -Br | Deactivating | ortho, para | -I (withdrawing) | +R (donating) |

| -Cl | Deactivating | ortho, para | -I (withdrawing) | +R (donating) |

| -CH₃ | Activating | ortho, para | +I (donating) | Hyperconjugation |

| -COOEt | Deactivating | meta | -I (withdrawing) | -R (withdrawing) |

Radical Reactions and Photochemistry of Halogenated Benzoates

Halogenated benzoates, such as this compound, can undergo reactions involving radical intermediates, particularly under photochemical conditions. The carbon-halogen bonds are susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, leading to the formation of aryl radicals. rsc.org The ease of this cleavage depends on the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl < C-F. rsc.org Consequently, the carbon-bromine bond in the molecule is more likely to undergo homolysis than the carbon-chlorine bond.

Upon irradiation with UV light, the C-Br bond can break, generating an aryl radical at the 2-position and a bromine radical. rsc.org This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent molecule to form Ethyl 6-chloro-3-methylbenzoate, or it can be trapped by other radical species present in the reaction mixture.

Furthermore, catalyst-free photochemical dehalogenation of aryl halides can occur in the presence of a base and a hydrogen donor like methanol. acs.orgnih.gov This process often proceeds through a radical chain reaction mechanism. acs.orgnih.gov Mechanistic studies suggest that the initiation may involve the formation of a complex between the base and the bromoarene, which weakens the C-Br bond and facilitates its cleavage upon irradiation. acs.orgnih.gov

In addition to reactions on the aromatic ring, the methyl group at the 3-position is a potential site for radical substitution. Under conditions that favor free-radical halogenation, such as the presence of N-bromosuccinimide (NBS) and a radical initiator (e.g., UV light or a peroxide), the benzylic hydrogen atoms of the methyl group can be abstracted to form a stable benzylic radical. ucalgary.cawikipedia.org This benzylic radical can then react with a halogen to form a halomethyl derivative. This type of reaction is typically selective for the benzylic position over the aromatic ring. ucalgary.ca

Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Bromo 6 Chloro 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A ¹H NMR spectrum for Ethyl 2-bromo-6-chloro-3-methylbenzoate would be expected to show distinct signals for each unique proton in the molecule. The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The aromatic region would display two singlets or two closely coupled doublets (an AX system) for the two protons on the benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine, chlorine, and ester groups.

Expected ¹H NMR Data Table (Hypothetical)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | Predicted downfield | d | ~2-3 | 1H |

| Ar-H | Predicted downfield | d | ~2-3 | 1H |

| -OCH₂CH₃ | Predicted ~4.4 | q | ~7.1 | 2H |

| Ar-CH₃ | Predicted ~2.4 | s | - | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon of the ester, the six aromatic carbons, the two carbons of the ethyl group, and the methyl group carbon. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data Table (Hypothetical)

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C=O | Predicted ~165 | No signal |

| Ar-C (quaternary) | Predicted ~120-140 | No signal |

| Ar-CH | Predicted ~125-135 | Positive |

| -OCH₂CH₃ | Predicted ~62 | Negative |

| Ar-CH₃ | Predicted ~20 | Positive |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire structure, such as connecting the ethyl group to the carbonyl carbon and the substituents to the correct positions on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, helping to confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected IR Data Table (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | ~1720-1740 | Strong |

| C-O (Ester) | ~1100-1300 | Strong |

| C-H (Aromatic) | ~3050-3100 | Medium |

| C-H (Aliphatic) | ~2850-3000 | Medium |

| C=C (Aromatic) | ~1450-1600 | Medium |

| C-Cl | ~600-800 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the molecule. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any fragments containing these halogens.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precise mass can be used to determine the exact elemental formula of the compound (C₁₀H₁₀BrClO₂), confirming its identity.

Electrospray Ionization (ESI) and other Ionization Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that would be instrumental in determining the molecular weight of this compound and investigating its fragmentation patterns. In a typical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the intact molecule, likely as a protonated species [M+H]⁺ or adducts with solvent ions.

Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region would exhibit a characteristic isotopic pattern. The relative abundances of these isotopic peaks can be calculated and compared with the experimental spectrum to confirm the elemental composition.

Further structural information could be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. Expected fragmentation pathways for this compound would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO), providing valuable insights into the molecule's connectivity.

At present, specific ESI-MS spectra or detailed fragmentation data for this compound are not available in published literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the molecular geometry of this compound.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound would first need to be grown. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound.

Crystallographic Data Interpretation: Bond Lengths, Bond Angles, and Torsional Angles

A successful crystallographic analysis would yield a wealth of structural parameters. These would be presented in tabular format, detailing specific bond lengths, bond angles, and torsional angles within the molecule. For this compound, this data would precisely define the geometry of the benzene ring, the orientation of the bromo, chloro, methyl, and ethyl benzoate (B1203000) substituents, and the conformation of the ethyl ester chain. This information is crucial for understanding steric and electronic effects within the molecule and for computational modeling studies.

Hypothetical Data Table for Crystallographic Parameters (Illustrative Only)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | Data N/A | |

| Bond Length | C2 | Br | Data N/A | |

| Bond Angle | C1 | C2 | C3 | Data N/A |

| Torsional Angle | C6 | C1 | C(O) | O(Et) |

As no crystal structure has been reported, no experimental data for bond lengths, bond angles, or torsional angles are available.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a given set of conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be separated based on its hydrophobicity. The purity of the sample can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Specific GC or HPLC methods (e.g., column type, mobile phase composition, flow rate, and temperature) and corresponding chromatograms for this compound have not been documented in readily available sources.

Hypothetical Data Table for Chromatographic Conditions (Illustrative Only)

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Retention Time |

| GC | e.g., DB-5, 30 m x 0.25 mm | e.g., Helium | FID/MS | Data N/A |

| HPLC | e.g., C18, 4.6 x 150 mm | e.g., Acetonitrile/Water | UV (e.g., 254 nm) | Data N/A |

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral chromatography for the direct assessment of its enantiomeric purity is not applicable.

However, if this compound were to be used as a precursor in the synthesis of a chiral derivative, chiral chromatography would become a critical tool for separating the resulting enantiomers and determining the enantiomeric excess (ee) of the product. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. The choice of the chiral stationary phase and the chromatographic conditions would depend on the specific structure of the chiral derivative.

As there is no information available on chiral derivatives of this compound, no specific methods for their chiral separation can be reported.

Computational and Theoretical Investigations of Ethyl 2 Bromo 6 Chloro 3 Methylbenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods offer a powerful tool for understanding the intrinsic properties of Ethyl 2-bromo-6-chloro-3-methylbenzoate.

Density Functional Theory (DFT) Optimizations and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of molecules. DFT calculations focus on the electron density to determine the ground-state energy of a system. The choice of the functional and the basis set is crucial for obtaining accurate results. For a molecule like this compound, a common approach would involve a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of bulky substituents like bromine and chlorine, along with the ethyl ester and methyl groups, can lead to steric hindrance, influencing the preferred orientation of these groups relative to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.91 | C-C-Br: 119.5 | C-C-C-Br: 0.5 |

| C-Cl | 1.74 | C-C-Cl: 120.2 | C-C-C-Cl: 179.8 |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring): 119.8 - 120.5 | - |

| C=O | 1.21 | O=C-O: 125.0 | C-C-C=O: 178.0 |

| C-O (ester) | 1.36 | C-O-C: 116.5 | C-O-C-C: 175.0 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into how a molecule will interact with other species.

HOMO-LUMO Energy Gaps and Electron Density Distributions

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the electron-withdrawing nature of the bromine, chlorine, and ester groups would be expected to lower the energy of both the HOMO and LUMO. The distribution of electron density in these orbitals would show that the HOMO is likely localized on the benzene ring, while the LUMO may have significant contributions from the carbonyl group of the ester.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Fukui Functions for Predicting Sites of Electrophilic and Nucleophilic Attack

Fukui functions are used within the framework of DFT to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. These functions represent the change in electron density at a particular point in the molecule when an electron is added or removed.

The Fukui function f(r) describes the reactivity of a site for an electrophilic attack.

The Fukui function f-(r) indicates the reactivity for a nucleophilic attack.

The Fukui function f0(r) is used for predicting sites of radical attack.

For this compound, the analysis of Fukui functions would likely indicate that the carbon atoms of the benzene ring are susceptible to electrophilic attack, with the exact positions influenced by the directing effects of the substituents. Nucleophilic attack would be predicted to occur at the carbonyl carbon of the ester group.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be estimated.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing valuable information for structural elucidation.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 285 nm |

| IR | C=O stretch | 1725 cm⁻¹ |

| ¹H NMR | Chemical Shift (ester -CH₂-) | 4.3 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 168 ppm |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Calculated NMR Chemical Shifts and Vibrational Frequencies

No specific studies detailing the calculated Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound were found. Such calculations would typically involve density functional theory (DFT) methods to predict the shielding tensors for each nucleus and the vibrational modes of the molecule.

Comparison of Theoretical and Experimental Spectroscopic Data

Without access to either theoretical calculations or experimental spectroscopic data for this compound, a comparative analysis is not possible. This type of comparison is crucial for validating the accuracy of the computational methods used.

Molecular Electrostatic Potential (MEP) Surface Analysis for Chemical Reactivity

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported. This analysis would be valuable for predicting the sites of electrophilic and nucleophilic attack, thus offering insights into the compound's chemical reactivity.

Noncovalent Interaction (NCI) Analysis and Intermolecular Forces

There are no available Noncovalent Interaction (NCI) analyses for this compound. This computational technique is used to visualize and understand weak intermolecular forces, such as van der Waals interactions and hydrogen bonds, which govern the molecule's solid-state packing and interactions with other molecules.

Solvation Models and Environmental Effects on Molecular Properties

Information regarding the application of solvation models to study the environmental effects on the molecular properties of this compound is not available. These models are essential for understanding how a solvent can influence the molecule's conformation, reactivity, and spectroscopic characteristics.

Applications of Ethyl 2 Bromo 6 Chloro 3 Methylbenzoate in Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The presence of two different halogen atoms (bromine and chlorine) at specific positions on the aromatic ring of Ethyl 2-bromo-6-chloro-3-methylbenzoate makes it a particularly useful precursor for creating a wide array of intricate organic structures. The differential reactivity of the C-Br and C-Cl bonds in various catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, allows for selective functionalization of the molecule.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-heteroatom bonds in modern organic synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions, enabling selective substitution at the 2-position. This differential reactivity allows for the stepwise introduction of various substituents, leading to a diverse range of aromatic compounds.

For instance, in Suzuki-Miyaura coupling reactions, the bromo group can be selectively replaced by an aryl, heteroaryl, or vinyl group by reacting the compound with the corresponding boronic acid in the presence of a palladium catalyst and a base. Subsequent modification of the chloro group can be achieved under more forcing reaction conditions or by using a different catalytic system. This sequential cross-coupling strategy provides a powerful method for the synthesis of highly substituted and complex aromatic frameworks. Other common cross-coupling reactions that can be employed include the Sonogashira coupling to introduce alkyne moieties, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Heck reaction for the installation of alkene groups.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Type | Reactant | Potential Product Structure | Catalyst/Reagents |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted benzoate (B1203000) | Pd catalyst, base |

| Sonogashira | Terminal alkyne | Alkynyl-substituted benzoate | Pd/Cu catalyst, base |

| Buchwald-Hartwig | Amine | Amino-substituted benzoate | Pd catalyst, base, ligand |

| Heck | Alkene | Alkenyl-substituted benzoate | Pd catalyst, base |

Note: The table illustrates the potential for diverse substitution patterns based on established cross-coupling methodologies for similar haloaromatic compounds.

The strategic placement of reactive functional groups on this compound makes it a suitable starting material for the construction of various polycyclic and heterocyclic systems. These structural motifs are prevalent in many biologically active molecules and functional materials.

Through intramolecular cyclization reactions, the substituents on the benzene (B151609) ring can be used to form new rings. For example, after modification of the bromo and chloro groups via cross-coupling reactions to introduce appropriate side chains, subsequent cyclization can lead to the formation of fused ring systems. The ester group can also participate in cyclization reactions, for instance, after reduction to an alcohol or hydrolysis to a carboxylic acid.

Furthermore, this compound can serve as a key fragment in the convergent synthesis of complex heterocyclic structures. For instance, derivatives of this compound could potentially be used in the synthesis of quinolines, indoles, or benzofurans, which are important classes of heterocyclic compounds. nih.govnih.gov While direct synthesis from this specific starting material is not extensively documented, the principles of heterocyclic synthesis suggest its utility. For example, a reaction sequence involving amination at the 2-position followed by cyclization could, in principle, lead to indole (B1671886) derivatives. nih.gov

Development of Advanced Materials

The unique electronic and structural features of this compound and its derivatives make them promising candidates for incorporation into advanced materials. Halogenated aromatic compounds are known to influence the properties of polymers and liquid crystals.

While not a monomer in its current form, this compound can be chemically modified to produce functionalized monomers for polymerization. For example, the ester group could be hydrolyzed to a carboxylic acid and then converted to an acid chloride, which could then be used in the synthesis of polyesters or polyamides. The aromatic halogens also provide sites for further functionalization to introduce polymerizable groups.

The presence of halogen atoms in the resulting polymers can impart desirable properties such as flame retardancy, increased thermal stability, and modified solubility. The rigid aromatic core of the molecule can also contribute to the formation of polymers with high glass transition temperatures and specific mechanical properties.

Halogenated benzoic acid esters are a well-established class of molecules used in the design of liquid crystals. uobasrah.edu.iqwhiterose.ac.uknih.govacademie-sciences.frderpharmachemica.com The presence and position of halogen atoms on the aromatic core significantly influence the mesomorphic properties, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range of its stability. uobasrah.edu.iqnih.govmdpi.com The chlorine and bromine atoms in this compound contribute to the molecule's polarity and polarizability, which are crucial factors for the formation of liquid crystalline phases.

Synthesis of Agro-Chemical Precursors (excluding direct product application and safety data)

Substituted benzoic acid derivatives are common structural motifs in a variety of agrochemicals, including herbicides, fungicides, and insecticides. This compound serves as a potential precursor for such compounds due to the versatile reactivity of its functional groups.

The synthesis of agrochemical precursors from this starting material would involve a series of chemical transformations to build up the final, more complex active ingredient. For example, the halogen atoms can be replaced through nucleophilic substitution or cross-coupling reactions to introduce moieties known to be important for biological activity. The ester group can also be modified to an amide or a carboxylic acid, which are common functionalities in many agrochemicals. The specific synthetic routes would be tailored to the target agrochemical, but the polysubstituted nature of this compound provides a solid foundation for the synthesis of a range of complex structures.

Utilization in Fine Chemical Production and Specialty Chemicals

This compound is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules within the realm of fine and specialty chemicals. Its utility stems from the presence of multiple reactive sites on the benzene ring, namely the bromine and chlorine atoms, as well as the ethyl ester and methyl groups. These features allow for a variety of chemical transformations, making it a valuable building block for creating intricate molecular architectures. While specific, publicly available research detailing the direct application of this exact compound is limited, its structural motifs are found in precursors to various high-value chemical products.

The primary application of compounds structurally related to this compound is in the construction of pharmaceutical and agrochemical intermediates. The halogen substituents, particularly the bromine atom, are amenable to a range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom at the 2-position is susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties, respectively. The ability to selectively functionalize the aromatic core is a key strategy in the synthesis of specialty chemicals with tailored electronic and steric properties.

The chlorine atom at the 6-position, while generally less reactive than bromine in such cross-coupling reactions, can also participate in nucleophilic aromatic substitution reactions under specific conditions. This differential reactivity of the two halogen atoms can be exploited for sequential and site-selective modifications of the molecule.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or other esters. The methyl group on the aromatic ring can also be a site for further chemical modification, for example, through free-radical halogenation to introduce a benzylic halide, which can then undergo a variety of substitution reactions.

The following table provides a summary of the potential synthetic transformations of this compound and the resulting classes of compounds that can be accessed.

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group/Compound Class |

| Bromo Group (at C2) | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Biaryls |

| Bromo Group (at C2) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Arylalkynes |

| Bromo Group (at C2) | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Arylamines |

| Chloro Group (at C6) | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Aryl ethers, Aryl thioethers |

| Ethyl Ester Group | Hydrolysis | Acid or Base | Carboxylic Acid |

| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | Benzyl Bromide |

While detailed research findings on the direct use of this compound are not extensively documented in publicly accessible literature, the principles of organic synthesis strongly suggest its utility as a precursor in the production of a variety of fine and specialty chemicals. The strategic placement of its functional groups allows for a high degree of molecular diversity to be generated from a single starting material.

Structure Reactivity and Structure Property Relationships of Ethyl 2 Bromo 6 Chloro 3 Methylbenzoate Derivatives

Influence of Halogen Identity (Br vs. Cl) on Chemical Reactivity and Selectivity

The presence of two different halogens, bromine and chlorine, on the aromatic ring introduces distinct reactivity profiles, primarily driven by the difference in carbon-halogen bond strength. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage. askfilo.comcentre.edu This difference is a key determinant in reactions where a halogen acts as a leaving group, such as in palladium-catalyzed cross-coupling reactions. rsc.orgacs.orgresearchgate.net

In Suzuki or Stille couplings, for instance, the oxidative addition of the palladium catalyst to the C-Br bond occurs more readily and under milder conditions than addition to the C-Cl bond. nih.govuwindsor.ca This differential reactivity allows for selective functionalization. A reaction can be designed to target the C-Br bond at the 2-position while leaving the C-Cl bond at the 6-position intact. This selectivity is crucial for the stepwise synthesis of more complex molecules.

| Property | Carbon-Bromine (Aryl) | Carbon-Chlorine (Aryl) |

|---|---|---|

| Average Bond Energy (kJ/mol) | ~338 | ~409 |

| Reactivity in Pd-Coupling | Higher | Lower |

| Electronegativity (Pauling Scale) | 2.96 | 3.16 |

Positional Isomerism and Substituent Effects on Reaction Outcomes

The specific arrangement of substituents on the benzene (B151609) ring—positional isomerism—has a profound impact on the molecule's reactivity and the outcome of chemical reactions. rsc.org The interplay of steric and electronic effects dictates the accessibility and electrophilicity of different sites on the ring.

Steric Effects: The substituents on Ethyl 2-bromo-6-chloro-3-methylbenzoate create significant steric hindrance around the ring. The ethyl ester group and the chlorine atom at the 6-position flank the bromine at the 2-position. This crowding, known as the ortho effect, can hinder the approach of reagents to both the ester carbonyl group and the bromine atom. wikipedia.orgvedantu.comstackexchange.com Similarly, the methyl group at the 3-position sterically shields its adjacent positions. This steric congestion can influence reaction rates and may favor substitution at less hindered sites, such as the para position relative to a directing group, if available. libretexts.orglibretexts.org In electrophilic aromatic substitution, bulky substituents can decrease the proportion of the ortho-substituted product in favor of the para product. libretexts.orgyoutube.com

Electronic Effects: The electronic nature of each substituent modifies the electron density of the aromatic ring, thereby activating or deactivating it towards electrophilic or nucleophilic attack. studymind.co.ukvedantu.com